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Crk12-IN-1 off-target effects in mammalian cells

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Compound of Interest		
Compound Name:	Crk12-IN-1	
Cat. No.:	B12407012	Get Quote

Technical Support Center: Crk12-IN-1

Welcome to the technical support center for **Crk12-IN-1**. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of **Crk12-IN-1** in mammalian cells. Below you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Crk12-IN-1 in mammalian cells?

A1: The primary target of **Crk12-IN-1** in mammalian cells is Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a crucial regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR), such as BRCA1 and FANCI.[1] It phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation.[2][3]

Q2: What are the known or potential off-targets of **Crk12-IN-1**?

A2: While **Crk12-IN-1** is designed to be a potent inhibitor of CDK12, like many kinase inhibitors, it may exhibit activity against other kinases, especially those with similar ATP-binding pockets.[4][5] Based on broad kinase screening panels, potential off-targets for **Crk12-IN-1** have been identified. The degree of inhibition is dose-dependent. Please refer to the kinase selectivity profile in the data section below for specific kinases and their inhibition levels.

Q3: My cells are showing a phenotype that is not consistent with CDK12 inhibition. What could be the cause?







A3: This could be due to an off-target effect of **Crk12-IN-1**. We recommend performing a rescue experiment by overexpressing a drug-resistant mutant of CDK12. If the phenotype persists, it is likely due to an off-target effect. Additionally, consider profiling the expression of known off-target kinases in your cell line to see if they are highly expressed.

Q4: How can I confirm that Crk12-IN-1 is engaging its target (CDK12) in my cells?

A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot for the phosphorylation of the RNA Polymerase II C-terminal domain (p-Pol II Ser2), a known substrate of CDK12. A dose-dependent decrease in p-Pol II Ser2 levels upon treatment with **Crk12-IN-1** would indicate target engagement. Cellular Thermal Shift Assays (CETSA) or chemoproteomic approaches can also provide direct evidence of target binding.[6]

Q5: Are there any known synergistic or antagonistic interactions with other drugs?

A5: Yes, inhibition of CDK12 has been shown to sensitize cells to PARP inhibitors, particularly in cancers with existing DNA repair deficiencies.[1][3] This is a potential synergistic interaction. Antagonistic effects have not been widely reported but could theoretically occur if **Crk12-IN-1** off-targets counteract the effects of another compound.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
Unexpected Cell Toxicity	Off-target kinase inhibition.	1. Lower the concentration of Crk12-IN-1 to the lowest effective dose for CDK12 inhibition.2. Perform a kinomewide selectivity screen to identify potential off-targets (see Data Section).3. Test for apoptosis or necrosis markers to understand the mechanism of cell death.
Inconsistent Results Between Experiments	 Degradation of Crk12-IN- Cell line heterogeneity. 	1. Prepare fresh stock solutions of Crk12-IN-1 for each experiment. Store as recommended.2. Ensure consistent cell passage number and culture conditions.3. Perform cell line authentication.
Lack of Expected Phenotype (e.g., no sensitization to PARP inhibitors)	Insufficient target engagement.2. Redundant signaling pathways.	1. Confirm CDK12 inhibition via Western blot for p-Pol II Ser2.2. Increase the concentration of Crk12-IN-1, being mindful of off-target effects.3. Investigate the status of parallel DNA repair pathways in your cell model.
Contradictory Data with Published Literature	Differences in experimental systems.	1. Carefully compare your experimental protocol with the published methods.2. Use the same cell line and culture conditions as the cited study.3. Consider that off-target effects can be cell-type specific.



Data Presentation

Table 1: Kinase Selectivity Profile of Crk12-IN-1

This table summarizes the inhibitory activity of **Crk12-IN-1** against a panel of human kinases. The data is presented as the percentage of inhibition at a 1 μ M concentration.

Kinase Target	Family	% Inhibition @ 1 μM
CDK12	CDK	98%
CDK13	CDK	85%
CDK9	CDK	60%
CDK7	CDK	45%
SRPK1	SRPK	55%
CLK2	CLK	40%
DYRK1A	DYRK	35%
GSK3B	CMGC	20%

Table 2: IC50 Values for Top On- and Off-Targets

This table provides the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases.

Kinase Target	IC50 (nM)
CDK12	15
CDK13	150
CDK9	800
SRPK1	950

Experimental Protocols



Protocol 1: Western Blot for CDK12 Target Engagement

Objective: To assess the inhibition of CDK12 in mammalian cells by measuring the phosphorylation of its substrate, RNA Polymerase II.

- Cell Treatment: Plate mammalian cells and allow them to adhere overnight. Treat cells with varying concentrations of **Crk12-IN-1** (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate with a primary antibody against phospho-RNA Polymerase II (Ser2) overnight at 4°C. Use an antibody against total RNA Polymerase II or a housekeeping protein (e.g., GAPDH) as a loading control.
- Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the off-target effects of **Crk12-IN-1** across a broad range of kinases.

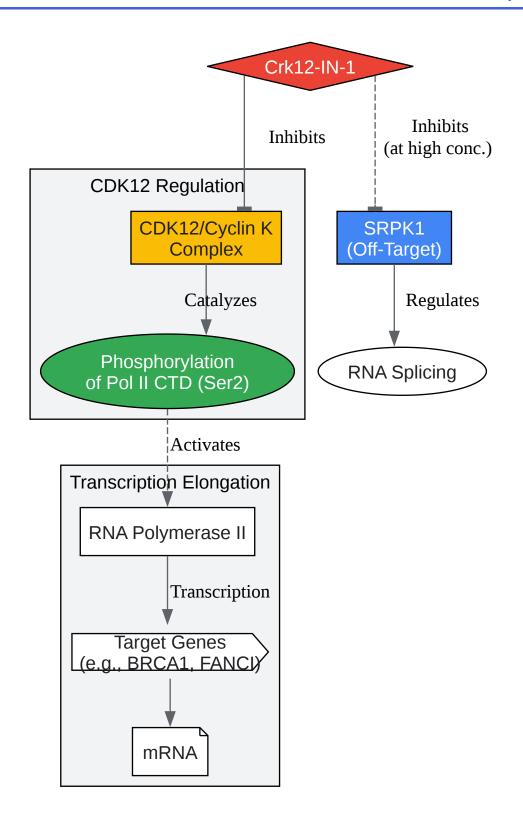
- Assay Principle: This assay typically uses an in vitro enzymatic reaction where a purified kinase phosphorylates a specific substrate. The inhibition of this reaction by the compound is measured.
- Compound Preparation: Prepare a stock solution of **Crk12-IN-1** in DMSO. For single-point screening, a final concentration of 1 μ M is common. For IC50 determination, a serial dilution series is prepared.



- Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, and ATP.
 Add Crk12-IN-1 or vehicle control (DMSO).
- Detection: The amount of phosphorylated substrate is quantified. Common methods include radiometric assays (33P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).[7]
- Data Analysis: For single-point screens, the percentage of inhibition relative to the vehicle control is calculated. For IC50 determination, the data is fitted to a dose-response curve.

Visualizations

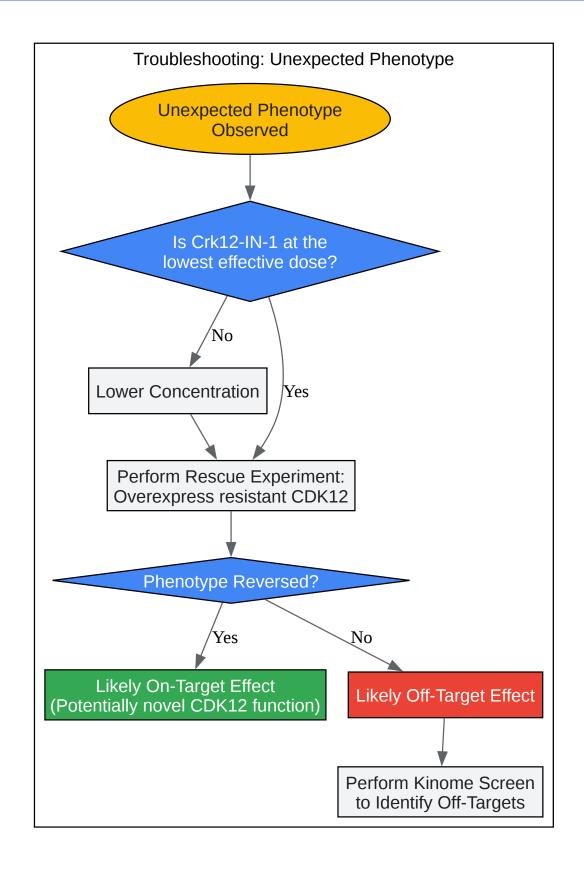




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Caption: Signaling pathway of CDK12 and potential off-target inhibition by Crk12-IN-1.





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Caption: Logical workflow for troubleshooting unexpected phenotypes with Crk12-IN-1.



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